molecular formula C11H15NO3 B4856681 4-ethoxy-N-(2-hydroxyethyl)benzamide

4-ethoxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B4856681
M. Wt: 209.24 g/mol
InChI Key: YWEJBGJKIYADFD-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring and a 2-hydroxyethylamino substituent on the amide nitrogen. This compound’s structure combines aromatic and polar functional groups, making it relevant in medicinal chemistry and organic synthesis. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, while the ethoxy group influences electronic and steric properties. Notably, derivatives of N-(2-hydroxyethyl)benzamide are utilized in enzyme-mediated cross-coupling reactions (e.g., laccase catalysis) and as intermediates in bioactive molecule synthesis .

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-5-3-9(4-6-10)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEJBGJKIYADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: 4-ethoxy-N-(2-carboxyethyl)benzamide

    Reduction: 4-ethoxy-N-(2-aminoethyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Ethoxy-N-(2-hydroxyethyl)benzamide has potential applications in the development of pharmaceuticals. Its structural features allow for interactions with various biological targets, making it a candidate for:

  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting specific enzymes involved in cancer progression. The hydroxyethyl group can enhance binding affinity through hydrogen bonding interactions .
  • Anticancer Agents : Research indicates that derivatives of benzamides can modulate cell proliferation and apoptosis, making them valuable in cancer therapy .

Biological Research

The compound's unique structure facilitates studies involving:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against certain bacterial strains, indicating its potential as a therapeutic agent against infections .
  • Receptor Binding Studies : The compound can be utilized to explore receptor interactions due to its ability to form hydrogen bonds, which may influence drug design and efficacy .

Case Study 1: Enzyme Inhibition

A study focused on similar benzamide derivatives demonstrated their effectiveness in inhibiting MEK kinases, crucial in cancer signaling pathways. The results indicated significant reductions in cell viability upon treatment with these compounds, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Properties

Research on related benzamide compounds revealed notable antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, underscoring the potential of these compounds for treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-ethoxy-N-(2-hydroxyethyl)benzamide with analogous compounds:

Substituent-Driven Functional Differences

  • This derivative is marketed as an industrial-grade chemical intermediate .
  • 5-(4-Fluorophenyl)-2,3-dihydroxy-N-(2-hydroxyethyl)benzamide (PDB ID: 77L) :
    The addition of dihydroxy and 4-fluorophenyl groups introduces antioxidant and metal-chelating capabilities. This compound’s formal charge (0) and molecular weight (291.27 g/mol) contrast with the parent molecule’s simpler structure .

  • AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate): A gastrokinetic agent, AS-4370 demonstrates how chloro and morpholinyl substitutions confer selective activity on gastrointestinal motility receptors, unlike the unsubstituted hydroxyethyl group in this compound .
  • MID-1 (4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide) :
    The nitrothiazole substituent enables selective inhibition of MG53-IRS-1 interactions, highlighting the role of heterocyclic groups in targeting protein-protein interactions .

Role of Hydroxyethyl Substituents

Compounds with N-(2-hydroxyethyl) groups, such as those in laccase-catalyzed cross-coupling reactions, exhibit enhanced reactivity in forming polymeric dyes or hybrid molecules.

Data Tables: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Source
This compound Ethoxy, hydroxyethyl 239.28 Enzyme substrate, intermediate
4-Ethoxy-N-(3-fluorophenyl)benzamide Ethoxy, 3-fluorophenyl 273.27 Chemical intermediate
5-(4-Fluorophenyl)-2,3-dihydroxy-N-(2-hydroxyethyl)benzamide Fluoro, dihydroxy, hydroxyethyl 291.27 Antioxidant, structural studies
AS-4370 Ethoxy, chloro, morpholinyl, fluorobenzyl 579.03 (citrate salt) Gastrokinetic agent
MID-1 Ethoxy, 5-nitrothiazolyl 293.30 MG53-IRS-1 inhibitor

Q & A

Q. What are the optimal synthetic pathways for 4-ethoxy-N-(2-hydroxyethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-ethoxybenzoyl chloride with 2-aminoethanol under basic conditions (e.g., triethylamine in dry THF). Yield optimization requires precise control of stoichiometry, temperature (0–5°C for exothermic reactions), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and amide linkage (δ ~7.8 ppm for CONH).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H/O-H stretching).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C11_{11}H15_{15}NO3_3, theoretical MW: 209.11 g/mol) .

Q. How does the ethoxy group influence the compound’s solubility and reactivity?

The ethoxy substituent enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. It also deactivates the benzene ring toward electrophilic substitution, directing reactivity to the amide or hydroxyethyl groups. Solubility can be modulated via co-solvents (e.g., DMSO) or pH adjustment (amine protonation in acidic media) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).
  • Batch Reproducibility Testing : Compare multiple synthetic batches using HPLC (>95% purity threshold).
  • Computational Docking : Cross-reference experimental IC50_{50} values with predicted binding affinities (AutoDock Vina, Schrödinger) .

Q. How can X-ray crystallography using SHELX refine the compound’s structural details?

SHELX software (SHELXL/SHELXS) enables high-resolution structure determination. Key steps:

  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonding networks (e.g., amide N-H⋯O interactions) are critical for stability.
  • Validation : R-factor (<5%) and electron density maps (e.g., omit maps for disordered regions) .

Q. What role do structural analogs play in SAR studies of this compound?

Analog libraries (e.g., varying alkoxy groups or hydroxyethyl chain length) reveal:

  • Bioactivity Trends : Fluorine substitution (e.g., 4-fluoro analogs) increases metabolic stability and target affinity.
  • SAR Table :
Analog SubstituentLogPIC50_{50} (μM)Target
4-Ethoxy2.112.3COX-2
4-Methoxy1.818.7COX-2
4-Propoxy2.49.5COX-2

Hydrophobic substituents (e.g., propoxy) enhance potency, suggesting a lipophilic binding pocket .

Q. How can computational methods predict metabolite formation and toxicity?

  • ADMET Prediction : Tools like ADMETlab 2.0 simulate Phase I/II metabolism (e.g., hydroxylation at the ethoxy group).
  • Toxicity Profiling : QSAR models flag potential hepatotoxicity (e.g., structural alerts for reactive metabolites).
  • MD Simulations : Assess binding mode stability (e.g., 100 ns simulations in GROMACS) .

Methodological Guidance

  • Contradiction Analysis : Use Bland-Altman plots for inter-study bioactivity comparisons.
  • Experimental Design : Apply factorial design (e.g., 3k^k models) to optimize synthesis (factors: solvent, temperature, catalyst).
  • Data Validation : Cross-correlate NMR/HRMS with computational NMR predictors (e.g., ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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